molecular formula C21H21O4P B031788 Tri-m-tolyl phosphate CAS No. 563-04-2

Tri-m-tolyl phosphate

Cat. No.: B031788
CAS No.: 563-04-2
M. Wt: 368.4 g/mol
InChI Key: RMLPZKRPSQVRAB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tri-M-Cresyl Phosphate (TMCP) primarily targets Peroxisome Proliferator Activated Receptors (PPARs) and Liver X Receptor α (LXRα) . These receptors play a crucial role in lipid and cholesterol metabolism . TMCP establishes a non-polar interaction with each receptor, reflecting the hydrophobic nature of this binding site .

Mode of Action

TMCP interacts with its targets, PPARs and LXRα, through a process characterized by computational modeling (docking) and transcriptional regulation of signaling pathways . It has been found to act as an antagonist to Estrogen Receptor α (ERα) while showing agonistic activity on G Protein-Coupled Estrogen Receptor (GPER), promoting GPER-mediated cell migration .

Biochemical Pathways

TMCP can affect fatty acid synthesis/uptake and cholesterol metabolism through LXRα and PPARs . It induces the expression of all target genes measured, except for Fatty Acid Binding Protein 7 (FABP7) and Carnitine Palmitoyltransferase 1B . The methylation, demethylation, methoxylation, and glycosylation pathways of TCP isomers have also been observed .

Pharmacokinetics

In a study involving hens, it was found that the half-life of tmcp in plasma was 2 days . TMCP and its metabolites in the plasma, liver, kidneys, and lungs were analyzed, indicating a complex ADME profile .

Result of Action

The molecular and cellular effects of TMCP’s action are diverse. It has been found to induce autophagy in mouse Neural Stem Cells (NSCs) by increasing the generation of intracellular Reactive Oxygen Species (ROS) and decreasing the phosphorylation of Extracellular Regulated Protein Kinase (ERK1/2) . Moreover, TMCP can lead to impaired proliferation of NSCs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TMCP. It is a non-flammable, non-explosive, colorless, viscous liquid . It is easily hydrolyzed in an alkaline medium but is stable in neutral and acidic media at normal temperatures . Its biodegradation in the aquatic environment is rapid, being almost complete in river water within 5 days .

Biochemical Analysis

Biochemical Properties

Tri-M-cresyl phosphate interacts with various enzymes and proteins. It has been found to act as an antagonist to estrogen receptor α (ERα) while showing agonistic activity on G protein-coupled estrogen receptor (GPER), promoting GPER-mediated cell migration .

Cellular Effects

Tri-M-cresyl phosphate can affect various types of cells and cellular processes. It influences cell function by affecting fatty acid synthesis/uptake and cholesterol metabolism through LXRα and PPARs . It also induces changes in gene expression and impacts cell signaling pathways .

Molecular Mechanism

Tri-M-cresyl phosphate exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It has been found to establish a non-polar interaction with each receptor, reflecting the hydrophobic nature of this binding site .

Temporal Effects in Laboratory Settings

The effects of Tri-M-cresyl phosphate change over time in laboratory settings. It has been found that all target genes were up-regulated at all exposure doses, except for fatty acid binding protein 7 (FABP7) and carnitine palmitoyltransferase 1B .

Dosage Effects in Animal Models

The effects of Tri-M-cresyl phosphate vary with different dosages in animal models. For instance, it has been found to induce hyperactivity and seizures in zebrafish embryos at certain concentrations .

Metabolic Pathways

Tri-M-cresyl phosphate is involved in various metabolic pathways. It undergoes hydrolysis, hydroxylation, methylation, demethylation, methoxylation, and glucuronidation . The demethylation of Tri-M-cresyl phosphate could be an important and overlooked source of triphenyl phosphate (TPHP) .

Transport and Distribution

Tri-M-cresyl phosphate is transported and distributed within cells and tissues. It has been found that Tri-M-cresyl phosphate is more liable to be translocated acropetally compared with other isomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-M-cresyl phosphate is typically synthesized by reacting methylphenol (m-cresol) with phosphorus oxychloride or phosphoric acid . The reaction involves the esterification of m-cresol with phosphorus oxychloride under controlled conditions to yield Tri-M-cresyl phosphate.

Industrial Production Methods: In industrial settings, Tri-M-cresyl phosphate is produced through a similar process, often involving vacuum distillation or washing with sodium hydroxide and water to purify the product . The reaction conditions are optimized to ensure high yield and purity of the final product.

Comparison with Similar Compounds

  • Tri-o-cresyl phosphate (TOCP)
  • Tri-p-cresyl phosphate (TPCP)
  • Triphenyl phosphate (TPP)
  • Tris(2-chloroethyl) phosphate (TCEP)
  • Tris(1-chloro-2-propyl) phosphate (TCPP)

Comparison: Tri-M-cresyl phosphate is unique due to its specific interactions with PPARs and LXRα, which are not as prominent in other similar compounds . Additionally, its use as an anti-wear additive in lubricants and hydraulic fluids sets it apart from other triaryl phosphates .

Properties

IUPAC Name

tris(3-methylphenyl) phosphate
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InChI

InChI=1S/C21H21O4P/c1-16-7-4-10-19(13-16)23-26(22,24-20-11-5-8-17(2)14-20)25-21-12-6-9-18(3)15-21/h4-15H,1-3H3
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InChI Key

RMLPZKRPSQVRAB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C
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Molecular Formula

C21H21O4P
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DSSTOX Substance ID

DTXSID4026216
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Molecular Weight

368.4 g/mol
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Physical Description

Wax. When mixed with its isomers (ortho and meta ), the result is a colorless, odorless liquid. (NTP, 1992), Wax; mp = 25.5 deg C; [HSDB] Slightly yellow to pink clear liquid; [MSDSonline]
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Boiling Point

500 °F at 15 mmHg (NTP, 1992), 260 °C at 15 mm Hg
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Flash Point

410 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992), Insoluble in water; slightly soluble in ethanol; soluble in ethyl ether; very soluble in carbon tetrachloride
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Density

1.15 (NTP, 1992) - Denser than water; will sink, 1.150 at 25 °C
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Vapor Pressure

0.00000011 [mmHg]
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Color/Form

Wax

CAS No.

563-04-2
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Melting Point

77 to 79 °F (NTP, 1992), 25.5 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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